molecular formula C25H27ClN2O7S B3535387 N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Cat. No.: B3535387
M. Wt: 535.0 g/mol
InChI Key: ZCCQWVGTDGAZTA-UHFFFAOYSA-N
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Description

The compound “N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, two dimethoxyphenyl groups, a sulfonyl group, and a glycinamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and phenyl precursors. The chlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction. The dimethoxyphenyl groups could be synthesized through a Friedel-Crafts alkylation followed by a methylation . The sulfonyl group could be introduced via a sulfonation reaction, and the glycinamide group could be synthesized through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the sulfonyl group could introduce some polarity into the molecule, and the multiple aromatic rings could engage in π-π stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water, but the sulfonyl and amide groups could potentially form hydrogen bonds, increasing its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new drugs or materials .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O7S/c1-32-19-9-11-22(33-2)21(13-19)28(16-25(29)27-15-17-5-7-18(26)8-6-17)36(30,31)20-10-12-23(34-3)24(14-20)35-4/h5-14H,15-16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQWVGTDGAZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

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